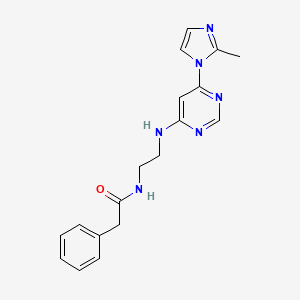

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide

Description

This compound features a pyrimidine core substituted with a 2-methylimidazole moiety at the 6-position. An ethylamino linker connects the pyrimidine to a phenylacetamide group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and heterocyclic drug candidates.

Properties

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-14-19-9-10-24(14)17-12-16(22-13-23-17)20-7-8-21-18(25)11-15-5-3-2-4-6-15/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,21,25)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIQNUYVCNSWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are known to interact with various targets, including enzymes and receptors, involved in numerous biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein. This can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more.

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide (referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines imidazole and pyrimidine moieties, which are known for their diverse biological activities. Its molecular formula is C17H24N6O, with a molecular weight of 328.42 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N6O |

| Molecular Weight | 328.42 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Studies have demonstrated that compounds containing imidazole and pyrimidine rings exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 20.00 |

| Pseudomonas aeruginosa | 15.00 |

The compound showed potent activity against Staphylococcus aureus, suggesting its potential as an antibiotic agent.

Cytotoxicity

The cytotoxic effects of the compound were assessed using several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity.

Cytotoxicity Results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.5 |

| HeLa | 7.0 |

These results indicate that the compound may have potential as an anticancer agent.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signal Transduction Pathways: It could affect pathways related to apoptosis and cell survival, contributing to its cytotoxic effects.

Case Studies

Recent research has highlighted the therapeutic potential of similar compounds in treating various diseases:

- Antimicrobial Resistance: A study demonstrated that derivatives of imidazole-pyrimidine compounds effectively combat antibiotic-resistant strains of bacteria, emphasizing their importance in modern medicine.

- Cancer Therapy: Investigations into the use of imidazole derivatives have shown promising results in reducing tumor size in animal models, suggesting a viable path for future clinical applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Heterocyclic Variations

Target Compound

- Core: Pyrimidine (6-position: 2-methylimidazole; 4-position: ethylamino linker).

- Linker: Ethylamino group.

- Terminal Group : Phenylacetamide.

Analog 1 : 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

- Core: Pyrimidine (2-position: pyridinylamino group; 4-position: methylphenyl).

- Linker : Acetamide with triazolyl substituent.

- Key Differences: Replaces imidazole with triazole and incorporates a pyridinyl group.

Analog 2 : N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide ()

- Core : Benzimidazole (substituted with triazole).

- Linker : Acetamide.

- Key Differences : Benzimidazole core instead of pyrimidine; dual heterocyclic systems (triazole + pyrazole). This increases molecular rigidity and may affect solubility.

Analog 3 : N-[2-(2-Chlorobenzyl)-4-(4-chlorophenyl)-1H-imidazol-1-yl]-2-phenylacetamide ()

- Core : Imidazole (substituted with chlorobenzyl and chlorophenyl groups).

- Linker : Direct attachment of phenylacetamide.

Physical and Spectroscopic Properties

Melting Points

The higher melting point of the compound is attributed to intramolecular N–H⋯N hydrogen bonding, enhancing crystalline stability. The target compound’s melting point likely falls between 165–250°C, depending on substituent effects.

Spectroscopic Data

- IR Spectroscopy :

- NMR :

The target compound’s ethylamino linker and imidazole substituents would produce distinct ¹H NMR shifts (e.g., δ ~3.5–4.0 for CH₂ groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.